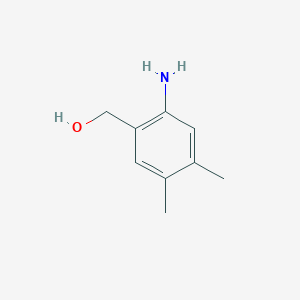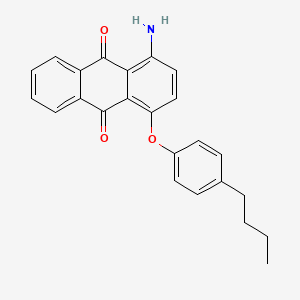![molecular formula C6H5Cl3N4O B13127728 N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide CAS No. 30357-56-3](/img/structure/B13127728.png)
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a chemical compound with a complex structure that includes a triazine ring substituted with a methyl group, a trichloromethyl group, and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide typically involves the formylation of amines. One common method is the reaction of a substituted formamide with an appropriate amine under controlled conditions. For example, the formylation can be achieved using formic acid or other formylating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using efficient and sustainable methods. The use of catalytic carbonylation processes, where carbon monoxide is used as the carbonyl source, is one such method. This approach is favored for its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds .
Aplicaciones Científicas De Investigación
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N,N-dipropyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: This compound shares a similar triazine ring structure but with different substituents.
Nitrapyrin: Another trichloromethyl-containing compound used as a nitrification inhibitor in agriculture.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research .
Propiedades
Número CAS |
30357-56-3 |
|---|---|
Fórmula molecular |
C6H5Cl3N4O |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H5Cl3N4O/c1-3-11-4(6(7,8)9)13-5(12-3)10-2-14/h2H,1H3,(H,10,11,12,13,14) |
Clave InChI |
CUFVQYLHXCQXQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC(=N1)NC=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

![Benzyl 3,3-difluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13127680.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)




